
performance of Cy5 in different microscopy
techniques (confocal vs STORM)

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Cat. No.: B15541729

Get Quote

Cy5 Performance in Confocal vs. STORM
Microscopy: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of

fluorescence microscopy, the selection of an appropriate fluorophore is a critical determinant of

experimental success. This guide provides an objective comparison of the cyanine dye Cy5's

performance in two prominent microscopy techniques: traditional confocal microscopy and the

super-resolution technique, Stochastic Optical Reconstruction Microscopy (STORM). By

understanding the distinct advantages and limitations of Cy5 in each context, researchers can

make informed decisions to optimize their imaging experiments.

Quantitative Performance Comparison
The utility of a fluorophore is defined by its photophysical properties. The following table

summarizes key quantitative data for Cy5, offering a direct comparison of its performance

characteristics in both confocal and STORM microscopy environments. It is important to note

that performance in STORM is highly dependent on the specific imaging buffer and laser

powers used.
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Property
Confocal Microscopy
Performance

STORM Microscopy
Performance

Excitation Maximum (nm) ~649 ~649

Emission Maximum (nm) ~670 ~670

Molar Extinction Coeff. ~250,000 M⁻¹cm⁻¹[1] ~250,000 M⁻¹cm⁻¹[1]

Quantum Yield ~0.2[1]
Variable; dependent on

photoswitching buffer

Photostability Moderate

Moderate to high (highly

dependent on imaging buffer

and laser intensity)[1]

Brightness Good

High photon yield per

switching event is achievable

with optimized buffers[1]

Resolution Diffraction-limited (~250 nm)
Super-resolution (~20-30 nm)

[2]

Blinking Cycles Not applicable

Good; can be switched on and

off multiple times before

photobleaching[1]

Localization Precision Not applicable
Good; enables high-precision

localization of single molecules

Performance Analysis
In confocal microscopy, Cy5 is a widely used fluorophore in the far-red spectrum, valued for its

brightness.[1] Its primary advantage is its emission in a spectral region where cellular

autofluorescence is minimal, leading to a high signal-to-noise ratio. However, its photostability

is considered moderate compared to some other dyes.[1]

For STORM microscopy, Cy5 is considered one of the best and most widely used dyes due to

its excellent photoswitching properties.[2] The principle of STORM relies on the ability to control

the "on" and "off" states of fluorophores to localize individual molecules. Cy5, often in
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conjunction with a reducing agent in the imaging buffer, can be induced to "blink," allowing for

the sequential imaging and subsequent reconstruction of a super-resolved image.[3] While its

intrinsic quantum yield is moderate, in a proper STORM buffer, it can yield a high number of

photons per switching event, which is crucial for achieving high localization precision.[1] Its

performance in STORM is often compared to its analogue, Alexa Fluor 647, which is also highly

regarded for this application.[1][2]

Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving high-quality images.

Below are representative protocols for immunofluorescence staining using Cy5-conjugated

secondary antibodies for both confocal and STORM microscopy.

Confocal Microscopy: Immunofluorescence Protocol
Cell Culture and Fixation:

Culture cells on coverslips to the desired confluency.

Wash cells with pre-warmed phosphate-buffered saline (PBS).

Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

Wash cells three times with PBS for 5 minutes each.

Permeabilization and Blocking:

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

Wash cells three times with PBS.

Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin

(BSA) in PBS) for 1 hour at room temperature.

Antibody Incubation:

Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
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Wash cells three times with PBS.

Incubate with the Cy5-conjugated secondary antibody, diluted in blocking buffer, for 1-2

hours at room temperature, protected from light.

Wash cells three times with PBS.

Mounting and Imaging:

Mount the coverslip onto a microscope slide using a mounting medium.

Image the sample using a confocal microscope equipped with a laser line suitable for Cy5

excitation (e.g., 633 nm or 647 nm) and an appropriate emission filter.

STORM Microscopy: Immunofluorescence Protocol for
dSTORM
The initial steps of cell culture, fixation, permeabilization, and antibody incubations are similar

to the confocal protocol. However, the subsequent steps are critical for successful STORM

imaging.

Antibody Incubation:

Follow steps 1-3 from the confocal protocol. To achieve the high labeling density required

for STORM, optimization of primary and secondary antibody concentrations is crucial.[2]

Sample Mounting:

Mount the coverslip onto a depression slide or a specialized imaging chamber.

dSTORM Imaging Buffer Preparation:

A typical dSTORM buffer consists of a buffer solution (e.g., Tris-HCl), an oxygen

scavenging system (e.g., glucose oxidase and catalase), and a reducing agent (e.g.,

mercaptoethylamine (MEA) or tris(2-carboxyethyl)phosphine (TCEP)). The choice and

concentration of the reducing agent are critical for inducing the photoswitching of Cy5.

Image Acquisition:
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Use a microscope capable of Total Internal Reflection Fluorescence (TIRF) illumination,

equipped with a high-power laser for Cy5 excitation (e.g., 647 nm) and a sensitive

EMCCD or sCMOS camera.[1]

Illuminate the sample with high laser power to induce photoswitching and acquire a large

series of images (typically 10,000-40,000 frames) with short exposure times (e.g., 20-50

ms).[1]

Image Reconstruction:

Process the acquired image series using specialized software (e.g., ThunderSTORM,

rapidSTORM) to localize the single-molecule blinking events in each frame and

reconstruct the final super-resolution image.[1]

Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in

preparing a sample for confocal and STORM imaging.

Sample Preparation Imaging

Cell Culture Fixation (PFA) Permeabilization (Triton X-100) Blocking (BSA) Primary Antibody Incubation Cy5 Secondary Antibody Incubation Mounting Confocal Imaging

Click to download full resolution via product page

Confocal Microscopy Experimental Workflow

Sample Preparation STORM Imaging

Cell Culture Fixation (PFA) Permeabilization (Triton X-100) Blocking (BSA) Primary Antibody Incubation Cy5 Secondary Antibody Incubation Mounting Add dSTORM Buffer Image Acquisition (TIRF) Image Reconstruction

Click to download full resolution via product page
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STORM Microscopy Experimental Workflow

In conclusion, Cy5 is a versatile and powerful fluorophore with distinct performance

characteristics in confocal and STORM microscopy. For standard fluorescence imaging where

high signal-to-noise in the far-red is desired, Cy5 is a reliable choice. For researchers aiming to

push the boundaries of resolution and visualize cellular structures at the nanoscale, Cy5's

excellent photoswitching properties make it an indispensable tool for STORM imaging. The

choice between these techniques will ultimately depend on the specific biological question

being addressed, with the understanding that each method requires a tailored experimental

approach to maximize the potential of this widely used cyanine dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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